An In-depth Technical Guide to Nonyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to Nonyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyltriphenylphosphonium bromide is a quaternary phosphonium salt that has garnered significant interest in various chemical and biological fields. Its unique molecular structure, featuring a lipophilic nonyl chain, three phenyl groups, and a positively charged phosphorus atom, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of nonyltriphenylphosphonium bromide, delving into its synthesis, physicochemical characteristics, and key applications, with a particular focus on its roles as a phase-transfer catalyst and an antimicrobial agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of nonyltriphenylphosphonium bromide is essential for its effective application and safe handling.
Molecular Structure and Identification
-
Chemical Name: Nonyltriphenylphosphonium bromide
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Molecular Formula: C₂₇H₃₄BrP[1]
-
Molecular Weight: 469.44 g/mol [1]
-
CAS Number: 60902-45-6[1]
Quantitative Data
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 240-243 °C (for butyltriphenylphosphonium bromide) | [2][3] |
| Solubility | Soluble in water, methanol, and chloroform | [4] |
| Purity | Typically >95% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of nonyltriphenylphosphonium bromide.
-
Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum of nonyltriphenylphosphonium bromide is available and can be used for identification.[5] Key absorptions would include those corresponding to C-H stretching of the alkyl and aromatic groups, P-C stretching, and C=C stretching of the phenyl rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine group (typically in the range of 7.5-8.0 ppm), the α-methylene protons adjacent to the phosphorus atom, the methylene protons of the nonyl chain, and the terminal methyl group of the nonyl chain. For example, in the ¹H NMR spectrum of (bromomethyl)triphenylphosphonium bromide in DMSO-d₆, the aromatic protons appear between 7.8 and 8.0 ppm, and the methylene protons adjacent to the phosphorus appear at 5.81 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the nonyl chain. The carbon attached to the phosphorus atom will show a characteristic coupling (¹JP-C). For instance, the ¹³C NMR spectrum of pentyltriphenylphosphonium bromide shows a complex pattern of signals for the aromatic carbons and distinct peaks for the carbons of the pentyl chain.[7]
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphonium salts. The ³¹P NMR chemical shift for alkyltriphenylphosphonium bromides typically falls in a well-defined region. For methyltriphenylphosphonium bromide, a ³¹P NMR spectrum is available for reference.[8] The chemical shift is influenced by the electronic environment of the phosphorus atom.[9][10]
-
-
Mass Spectrometry (MS): Mass spectrometry of quaternary phosphonium salts can be complex due to their ionic nature. Fragmentation pathways often involve the loss of the alkyl or aryl groups from the phosphorus atom.[4][11] The intact cation is typically observed, which can be used to confirm the molecular weight.[12]
Synthesis of Nonyltriphenylphosphonium Bromide
The synthesis of alkyltriphenylphosphonium salts is a well-established process in organic chemistry. The most common method involves the quaternization of triphenylphosphine with an appropriate alkyl halide.
General Reaction Scheme
The synthesis of nonyltriphenylphosphonium bromide is achieved through the reaction of triphenylphosphine with 1-bromononane. This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.
Detailed Experimental Protocol
While a specific protocol for the nonyl derivative is not widely published, the following procedure, adapted from the synthesis of similar phosphonium salts, can be employed.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or tetrahydrofuran (THF).
-
Addition of Alkyl Halide: Add 1-bromononane (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: As the reaction proceeds, the solid phosphonium salt will precipitate out of the solution. After cooling the reaction mixture to room temperature, the solid product can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield the pure nonyltriphenylphosphonium bromide.
Microwave-assisted synthesis can also be a rapid and efficient alternative for preparing phosphonium salts, often leading to higher yields in shorter reaction times.[13]
Key Applications
The unique properties of nonyltriphenylphosphonium bromide make it a versatile compound with several important applications.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[14][15][16] Quaternary phosphonium salts, like nonyltriphenylphosphonium bromide, are excellent phase-transfer catalysts due to their ability to transport anions from the aqueous phase to the organic phase.[17]
The lipophilic nature of the nonyl and triphenyl groups allows the phosphonium cation to be soluble in the organic phase. The positively charged phosphorus atom can form an ion pair with an anion from the aqueous phase. This ion pair then migrates into the organic phase, where the "naked" and highly reactive anion can participate in the desired reaction.
The Williamson ether synthesis is a classic example of a reaction that can be significantly enhanced by phase-transfer catalysis.[13][18][19] In this reaction, an alkoxide reacts with an alkyl halide to form an ether.[18]
Experimental Protocol: Williamson Ether Synthesis of Butyl 2-Naphthyl Ether
This protocol is adapted from a standard procedure for Williamson ether synthesis.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-naphthol (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in water to form the sodium naphthoxide salt.
-
Addition of Catalyst and Substrate: Add nonyltriphenylphosphonium bromide (0.05-0.1 equivalents) as the phase-transfer catalyst, followed by 1-bromobutane (1.2 equivalents) and an organic solvent like toluene.
-
Reaction: Stir the biphasic mixture vigorously at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the pure butyl 2-naphthyl ether.
Antimicrobial Activity
Quaternary phosphonium salts have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. The long alkyl chain of nonyltriphenylphosphonium bromide enhances its lipophilicity, which is a key factor in its antimicrobial efficacy.
The primary mechanism of antimicrobial action for phosphonium salts is believed to involve the disruption of the bacterial cell membrane. The positively charged phosphorus head group interacts with the negatively charged components of the cell membrane, while the lipophilic alkyl chain penetrates the lipid bilayer. This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23]
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Preparation of Stock Solution: Prepare a stock solution of nonyltriphenylphosphonium bromide in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Wittig Reagent Precursor
Alkyltriphenylphosphonium bromides are crucial precursors for the synthesis of Wittig reagents (phosphorus ylides). These reagents are widely used in the Witt-ig reaction to convert aldehydes and ketones into alkenes. While nonyltriphenylphosphonium bromide is not the most common precursor for simple Wittig reactions, it can be used to introduce a nonyl-substituted double bond into a molecule.
The Wittig reagent is typically generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride.
Thermal Stability and Decomposition
The thermal stability of phosphonium salts is an important consideration for their application, particularly in high-temperature reactions. While specific data for nonyltriphenylphosphonium bromide is limited, studies on similar phosphonium salts indicate that they generally possess good thermal stability.[24] Thermal decomposition of phosphonium salts can proceed through various pathways, often leading to the formation of triphenylphosphine oxide, which is a thermodynamically stable compound.[20][25] The decomposition products can be influenced by the nature of the counter-ion and the alkyl substituent.[26]
Safety and Handling
Nonyltriphenylphosphonium bromide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. As with many organic salts, it may be irritating to the eyes, skin, and respiratory system. It is also hygroscopic and should be stored in a dry environment.
Conclusion
Nonyltriphenylphosphonium bromide is a valuable and versatile chemical compound with a range of applications in organic synthesis and antimicrobial research. Its efficacy as a phase-transfer catalyst and its potential as an antimicrobial agent make it a subject of ongoing interest for scientists and drug development professionals. A thorough understanding of its chemical properties, synthesis, and mechanisms of action is key to unlocking its full potential in various scientific endeavors.
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